molecular formula C10H14N2O3S B2765008 tert-Butyl (5-formylthiazol-2-yl)(methyl)carbamate CAS No. 947602-46-2

tert-Butyl (5-formylthiazol-2-yl)(methyl)carbamate

Cat. No.: B2765008
CAS No.: 947602-46-2
M. Wt: 242.29
InChI Key: OLXSPWBNOLKKKZ-UHFFFAOYSA-N
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Description

tert-Butyl (5-formylthiazol-2-yl)(methyl)carbamate is a chemical compound with the molecular formula C10H14N2O3S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (5-formylthiazol-2-yl)(methyl)carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its thiazole ring is of particular interest due to its presence in various biologically active molecules .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can serve as a scaffold for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings .

Safety and Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic if ingested . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (5-formylthiazol-2-yl)(methyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 5-formylthiazole with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-formylthiazol-2-yl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl (5-formylthiazol-2-yl)(methyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. The thiazole ring can also participate in π-π interactions with aromatic residues, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-10(2,3)15-9(14)12(4)8-11-5-7(6-13)16-8/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXSPWBNOLKKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=C(S1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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